Hydroxyproline palmitamide
Overview
Description
Hydroxyproline palmitamide is a compound derived from the amino acid proline, specifically hydroxyproline, and palmitic acid. It is an amide, which means it is formed by the reaction of a carboxylic acid (in this case, palmitic acid) with an amine (hydroxyproline). This compound is known for its applications in skincare products due to its skin-conditioning properties .
Mechanism of Action
Target of Action
Hydroxyproline palmitamide, also known as Cetylthis compound , is a pseudo-ceramide that is similar to Ceramide 2 in structure and activity . Ceramides are super important lipids in the outer layer of the skin . Therefore, the primary targets of this compound are likely to be the cells in the skin where it helps in maintaining a healthy skin barrier and repairing damaged skin or hair .
Mode of Action
It is known that hydroxyproline, a component of this compound, enhances ifn-g-induced pd-l1 expression in multiple relevant myeloid and cancer cell types . This suggests that this compound might interact with its targets (skin cells) and enhance their response to certain stimuli, leading to changes in their behavior or function.
Biochemical Pathways
Hydroxyproline, a component of this compound, is involved in several biochemical pathways. It is formed from the post-translational hydroxylation of proteins, primarily collagen . In animals, most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes .
Pharmacokinetics
It is known that hydroxyproline, a component of this compound, is catabolized in animals . Nearly 90% of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway . This suggests that this compound might also be metabolized in a similar manner, affecting its bioavailability.
Result of Action
This compound, being similar to Ceramide 2 in structure and activity, is claimed to be a great ingredient for a healthy skin barrier or to repair damaged skin or hair . Hydroxyproline, a component of this compound, enhances IFN-g-induced PD-L1 expression and inhibits autophagy . Since PD-L1 expression in the tumor microenvironment leads to evasion of host immunity, Hydroxyproline in fibrotic tumors may contribute to immune suppression .
Action Environment
Environmental factors can influence the action of this compound. For instance, proline, a component of this compound, has been found to play a defensive role in plants under environmental stress . Several reports have been developed about a correlation between the content of proline and plant resistance to unfavorable environmental factors . Therefore, it is plausible that environmental factors might also influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Hydroxyproline palmitamide is a pseudo-ceramide, similar to Ceramide 2 in structure and activity . It is an emollient, which means it softens and soothes the skin . It is formed from the amino acid proline through the process of amidation, where carboxylic acids (mostly fatty acids) or other acids react with nitrogen compounds .
Cellular Effects
Hydroxyproline can scavenge reactive oxygen species and has both structural and physiological significance in animals . It also plays a role in regulating phosphorylation and catalytic activation of certain proteins, contributing to the modulation of cell metabolism, growth, development, and survival .
Molecular Mechanism
It is known that hydroxyproline, a component of this compound, plays a role in protein structure and function, particularly in collagen . It is also involved in redox homeostasis, which is crucial for maintaining cellular health .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that changes in hydroxyproline levels can have significant effects on cellular function . For instance, increased hydroxyproline has been found in collagen catabolism, tissue degradation, and muscle damage .
Dosage Effects in Animal Models
Supplementing diets with proline or its derivatives can alleviate oxidative stress and increase collagen synthesis in the body .
Metabolic Pathways
This compound is involved in the metabolic pathways of proline and hydroxyproline . Proline and hydroxyproline are important components of collagen and play key roles in maintaining cell structure and function .
Transport and Distribution
It is known that hydroxyproline, a component of this compound, is a key factor in stabilizing collagens .
Subcellular Localization
It is known that hydroxyproline, a component of this compound, plays a significant role in the structure and function of collagen, which is found in various compartments and organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyproline palmitamide can be synthesized through the reaction of hydroxyproline with palmitic acid. The process typically involves the activation of the carboxyl group of palmitic acid, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the addition of hydroxyproline. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions to prevent the degradation of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as enzymatic synthesis, where enzymes like lipases are used to catalyze the formation of the amide bond. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product .
Chemical Reactions Analysis
Types of Reactions
Hydroxyproline palmitamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield hydroxyproline and palmitic acid.
Oxidation: The hydroxyl group in hydroxyproline can be oxidized to form a ketone or aldehyde.
Substitution: The hydroxyl group can also participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group.
Major Products Formed
Hydrolysis: Hydroxyproline and palmitic acid.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Hydroxyproline palmitamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in collagen stability and metabolism.
Medicine: Investigated for its potential in wound healing and skin regeneration due to its structural similarity to natural skin lipids.
Industry: Employed in the formulation of skincare products for its emollient and skin-conditioning properties
Comparison with Similar Compounds
Similar Compounds
Stearamides: Amides of stearic acid.
Cocamides: Amides of coconut fatty acids.
Cetylhydroxyproline palmitamide: A pseudo-ceramide similar in structure and function
Uniqueness
This compound is unique due to its specific combination of hydroxyproline and palmitic acid, which provides both hydrophilic and lipophilic properties. This dual nature allows it to effectively interact with both water and lipid components in the skin, making it highly effective in skincare formulations .
Properties
IUPAC Name |
(2S,4R)-1-hexadecanoyl-4-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)22-17-18(23)16-19(22)21(25)26/h18-19,23H,2-17H2,1H3,(H,25,26)/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHSPJGTSWHUTH-MOPGFXCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194573 | |
Record name | Hydroxyproline palmitamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41736-92-9 | |
Record name | (4R)-4-Hydroxy-1-(1-oxohexadecyl)-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41736-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyproline palmitamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041736929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyproline palmitamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYPROLINE PALMITAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FB378T0CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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